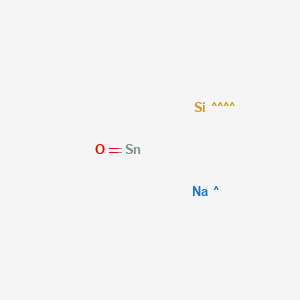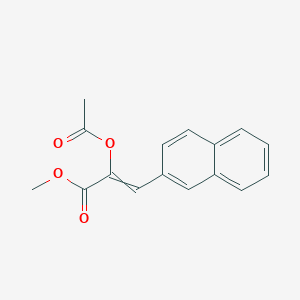
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is an organic compound with the molecular formula C24H30Br2N2O2 It is a derivative of benzene, featuring two bromine atoms and two octyloxy groups attached to the benzene ring, along with two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile typically involves the bromination of 2,5-dihydroxyterephthalonitrile followed by the alkylation with octyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagents and solvents used in the process.
化学反応の分析
Types of Reactions
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts are typically used along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would introduce an aryl group.
科学的研究の応用
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile has several applications in scientific research:
Organic Electronics: It can be used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound’s structural properties make it suitable for the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
作用機序
The mechanism by which 2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile exerts its effects is largely dependent on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive or semiconductive materials. The bromine atoms and cyano groups can participate in various interactions, influencing the electronic properties of the resulting materials.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
- 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
- 1,2-Dibromo-4,5-bis(octyloxy)benzene
Uniqueness
2,5-Dibromo-3,6-bis(octyloxy)benzene-1,4-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which provide distinct reactivity and electronic properties. The octyloxy groups also contribute to its solubility and processability, making it a versatile compound for various applications.
特性
CAS番号 |
922551-56-2 |
|---|---|
分子式 |
C24H34Br2N2O2 |
分子量 |
542.3 g/mol |
IUPAC名 |
2,5-dibromo-3,6-dioctoxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C24H34Br2N2O2/c1-3-5-7-9-11-13-15-29-23-19(17-27)22(26)24(20(18-28)21(23)25)30-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChIキー |
PTLWCUWNLLWJER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C(=C(C(=C1Br)C#N)OCCCCCCCC)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)


![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)
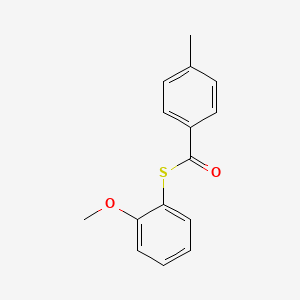

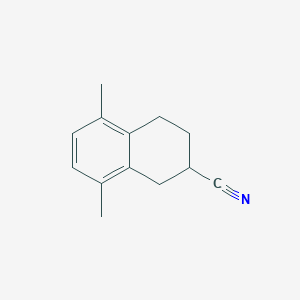
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)
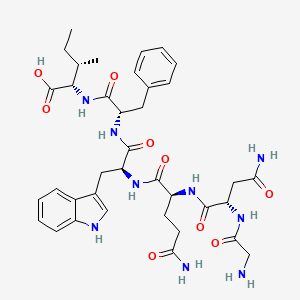
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
